molecular formula C24H19ClN2OS2 B286313 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone

4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone

Cat. No. B286313
M. Wt: 451 g/mol
InChI Key: DDDIWNRYSVAVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class of compounds. It has been found to have potential applications in scientific research due to its unique properties. In

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It has also been found to interact with certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. It has also been found to have antibacterial and antifungal properties. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone in lab experiments is its unique properties. It has been found to have potential applications in a range of scientific research areas, including inflammation, cancer, and neurological disorders. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and cancerous diseases. Another potential direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research areas.

Synthesis Methods

The synthesis of 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone involves the reaction of 4-chlorobenzyl mercaptan with 2-phenyl-3(2H)-pyridazinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The yield of the reaction is around 60-70%.

Scientific Research Applications

4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C24H19ClN2OS2

Molecular Weight

451 g/mol

IUPAC Name

4-benzylsulfanyl-5-[(4-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C24H19ClN2OS2/c25-20-13-11-19(12-14-20)16-29-22-15-26-27(21-9-5-2-6-10-21)24(28)23(22)30-17-18-7-3-1-4-8-18/h1-15H,16-17H2

InChI Key

DDDIWNRYSVAVAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=C(C=NN(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=NN(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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